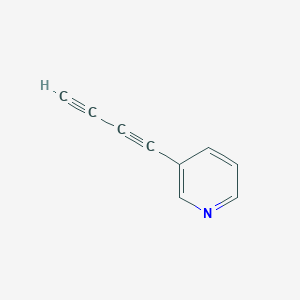
3-(Buta-1,3-diyn-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Buta-1,3-diyn-1-yl)pyridine is a chemical compound with the molecular formula C₉H₅N. It is a member of the pyridine family, characterized by a pyridine ring substituted with a buta-1,3-diyn-1-yl group. This compound is of interest due to its unique structure, which includes a conjugated diyne system, making it a valuable building block in organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Buta-1,3-diyn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a butadiyne precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-iodopyridine with buta-1,3-diyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Buta-1,3-diyn-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with additional functional groups.
Reduction: Reduction reactions can convert the diyne system into single or double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Buta-1,3-diyn-1-yl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Buta-1,3-diyn-1-yl)pyridine depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Buta-1,3-diyne-1,4-diyldipyridine: This compound has a similar structure but includes two pyridine rings connected by a butadiyne linker.
4,4’-Dipyridylbutadiyne: Another related compound with two pyridine rings, but with different substitution patterns.
Uniqueness
3-(Buta-1,3-diyn-1-yl)pyridine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
CAS-Nummer |
648431-98-5 |
|---|---|
Molekularformel |
C9H5N |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
3-buta-1,3-diynylpyridine |
InChI |
InChI=1S/C9H5N/c1-2-3-5-9-6-4-7-10-8-9/h1,4,6-8H |
InChI-Schlüssel |
MQDIEZLSNHQGRV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#CC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)

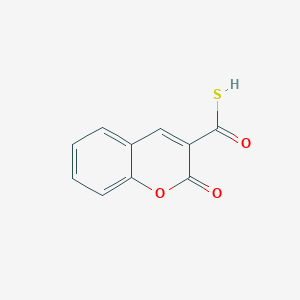
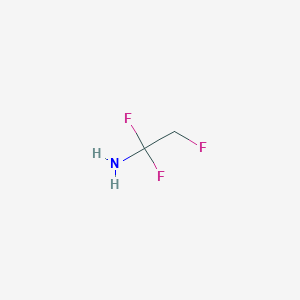

![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
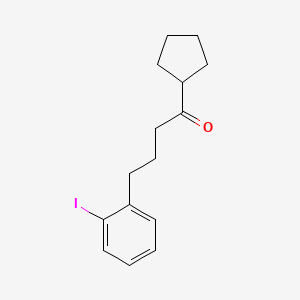
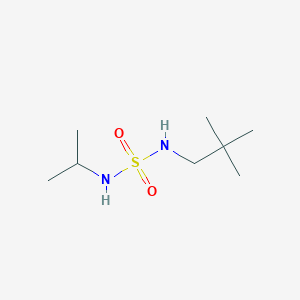
![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)
![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)
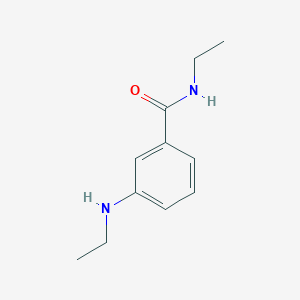
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)

